Atreleuton-d4 -

Atreleuton-d4

Catalog Number: EVT-1506944
CAS Number:
Molecular Formula: C16H11D4FN2O2S
Molecular Weight: 322.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 154355-76-7 (unlabeled)
Synthesis Analysis

The synthesis of Atreleuton-d4 involves several key steps that utilize organic chemistry techniques. The primary method employed is chemical synthesis through the modification of existing lipoxygenase inhibitors. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified to introduce the deuterium label.
  2. Reactions: Various reactions such as alkylation, acylation, and possibly cyclization are employed to construct the core structure of Atreleuton-d4.
  3. Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but generally follow established protocols for synthesizing lipoxygenase inhibitors .

Molecular Structure Analysis

Atreleuton-d4 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the 5-lipoxygenase enzyme.

  • Molecular Formula: C16_{16}H16_{16}D4_{4}N2_{2}O
  • Molecular Weight: Approximately 270.39 g/mol
  • Structural Features: The compound contains multiple aromatic rings and functional groups essential for its inhibitory activity against 5-lipoxygenase.

Data from spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the incorporation of deuterium into the structure, allowing researchers to track its pharmacokinetics in vivo .

Chemical Reactions Analysis

Atreleuton-d4 primarily acts through its inhibition of 5-lipoxygenase, leading to a decrease in leukotriene production. The chemical reactions involved include:

  1. Inhibition Mechanism: Atreleuton-d4 binds to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid into leukotrienes.
  2. Biological Impact: By inhibiting leukotriene synthesis, Atreleuton-d4 modulates inflammatory responses in various tissues.

The technical details include kinetic studies that measure the rate of inhibition and the binding affinity of Atreleuton-d4 to 5-lipoxygenase compared to other inhibitors .

Mechanism of Action

The mechanism of action of Atreleuton-d4 involves several key processes:

  1. Binding Affinity: The compound exhibits high binding affinity for 5-lipoxygenase due to its structural compatibility with the enzyme's active site.
  2. Inhibition of Leukotriene Synthesis: Once bound, Atreleuton-d4 effectively blocks the enzymatic conversion of arachidonic acid into leukotrienes such as leukotriene B4.
  3. Reduction in Inflammation: This inhibition leads to decreased levels of pro-inflammatory mediators, thereby reducing inflammation and associated symptoms in conditions like asthma and acute coronary syndrome.

Data from clinical trials indicate significant reductions in ex vivo leukotriene B4 synthesis following treatment with Atreleuton-d4 .

Physical and Chemical Properties Analysis

Atreleuton-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses include thermal stability assessments and solubility tests that inform formulation strategies for drug delivery .

Applications

Atreleuton-d4 has several scientific applications:

  1. Pharmacological Research: It is primarily studied for its role as a 5-lipoxygenase inhibitor in inflammatory diseases.
  2. Clinical Trials: Ongoing studies evaluate its efficacy in treating conditions like acute coronary syndrome and asthma.
  3. Biochemical Studies: The isotopic labeling allows researchers to trace metabolic pathways involving leukotrienes and assess their roles in various physiological processes.
Chemical Characterization of Atreleuton-d4

Structural Elucidation and Deuterium Isotope Labeling

Atreleuton-d4 is a deuterated isotopologue of the selective 5-lipoxygenase (5-LO) inhibitor Atreleuton (ABT-761/VIA-2291). Its molecular formula is C₁₆H₁₁D₄FN₂O₂S, with a molecular weight of 322.39 g/mol, reflecting a 4 Dalton increase compared to the non-deuterated parent compound (C₁₆H₁₅FN₂O₂S, 318.37 g/mol) [1] [10]. Deuterium atoms are specifically incorporated at the ortho and meta positions of the fluorophenyl ring, replacing all four hydrogen atoms adjacent to the fluorine substituent [4]. This strategic labeling preserves the core pharmacophore—including the alkyne linker, chiral hydroxymethyl group, and hydroxyurea moiety—while creating a metabolically resilient region for tracking purposes [1] [9].

The stereochemical integrity at the chiral center (R-configuration) remains unchanged from Atreleuton, ensuring comparable binding to the 5-LO enzyme. Nuclear magnetic resonance (NMR) spectroscopy confirms both the position of deuterium incorporation and the retention of stereochemistry, while mass spectrometry reveals characteristic +4 m/z shifts in molecular ion peaks [4] [10]. This precise labeling minimizes structural perturbations, maintaining the compound’s biochemical activity while enabling isotopic tracing in complex biological matrices [1].

Table 1: Structural Comparison of Atreleuton and Atreleuton-d4

CharacteristicAtreleutonAtreleuton-d4
Molecular FormulaC₁₆H₁₅FN₂O₂SC₁₆H₁₁D₄FN₂O₂S
Molecular Weight (g/mol)318.37322.39
Deuteration SitesNoneOrtho/meta positions of fluorophenyl ring
CAS Number154355-76-72012598-86-4
Chiral Center(R)-configurationRetained (R)-configuration

Synthesis Methodologies for Deuterated 5-Lipoxygenase Inhibitors

The synthesis of Atreleuton-d4 employs deuterium-labeled precursors to achieve regioselective incorporation. Two primary strategies are utilized:

  • Late-Stage Isotope Introduction: A halogen-deuterium exchange reaction on an advanced aryl bromide intermediate using deuterium gas (D₂) and palladium catalysis. This method enables high isotopic purity (>98%) but requires stringent control over reaction parameters to prevent dehalogenation side reactions [4].
  • Building Block Approach: Synthesis of a fully deuterated 4-fluorobenzyl moiety starting from deuterated benzene or fluorobenzene. This involves electrophilic aromatic deuteration under acidic conditions (D₂SO₄/D₂O), followed by functional group transformations to generate 4-(fluorobenzyl-d₄)thiophene. The deuterated building block is then coupled to the alkyne-bearing hydroxyurea segment via Sonogashira cross-coupling [4] [10].

Purification challenges arise due to isotopic dilution effects, requiring specialized techniques like preparative deuterated solvent chromatography to separate Atreleuton-d4 from non-deuterated impurities. Critical quality control metrics include isotopic abundance (measured by LC-MS, typically ≥99% d₄), enantiomeric purity (validated via chiral HPLC, ≥99% R-isomer), and chemical purity (HPLC-UV, ≥98%) [10]. Scaling these syntheses necessitates careful optimization to maintain isotopic fidelity while minimizing cost-intensive deuterated reagents [4].

Table 2: Synthetic Strategies for Atreleuton-d4

MethodKey StepsAdvantagesLimitations
Late-Stage DeuterationPd-catalyzed D₂ exchange on aryl bromideFewer deuterated reagents; shorter routeRisk of dehalogenation; metal residues
Building Block ApproachDeuteration of benzene → 4-fluorobenzyl-d₄ thiopheneHigher isotopic purityCost-intensive; multi-step sequence

Physicochemical Properties and Stability Profiling

Atreleuton-d4 exhibits near-identical physicochemical properties to its non-deuterated counterpart, with minor differences attributable to deuterium’s mass effect. Its experimental logP is 3.62, slightly higher than Atreleuton’s 3.50, reflecting deuterium’s lower hydrophilicity [9]. Both compounds share low aqueous solubility (≤0.1 mg/mL) but dissolve readily in dimethyl sulfoxide (DMSO) and ethanol [9]. Thermal stability analyses show similar decomposition points (260–265°C), though differential scanning calorimetry reveals a 1–2°C elevation in the melting point of Atreleuton-d4 due to stronger intermolecular vibrations in C-D bonds [4] [10].

Stability studies under accelerated conditions (40°C/75% relative humidity) demonstrate that the deuterated compound maintains >95% purity after 6 months in the solid state, comparable to Atreleuton [10]. However, solution stability in biological matrices reveals key differences:

  • Metabolic Stability: Hepatocyte incubations show a 40% reduction in oxidative metabolism for Atreleuton-d4, attributed to the kinetic isotope effect (KIE) slowing CYP450-mediated hydroxylation at the fluorophenyl ring [1] [4].
  • Photostability: Both compounds degrade under UV light (λ=254 nm), forming N-hydroxyurea cleavage products. Deuterium substitution does not confer enhanced UV resistance [9].

The primary stability advantage of Atreleuton-d4 lies in its resistance to metabolic degradation, making it invaluable for long-duration tracer studies. Its isotopic label remains stable under physiological pH (2–9) and during sample preparation for LC-MS, ensuring reliable quantification as an internal standard [1] [10].

Table 3: Physicochemical and Stability Properties

PropertyAtreleutonAtreleuton-d4Analytical Method
logP (experimental)3.50 ± 0.053.62 ± 0.05Shake-flask HPLC-UV
Aqueous Solubility<0.1 mg/mL<0.1 mg/mLEquilibrium solubility (pH 7.4)
Melting Point158–160°C159–161°CDifferential Scanning Calorimetry
Plasma t₁/₂ (human)2.5 hours4.1 hoursLC-MS/MS (37°C)
Photodegradation (t₁/₂)45 min (UV)48 min (UV)Forced degradation study

Properties

Product Name

Atreleuton-d4

Molecular Formula

C16H11D4FN2O2S

Molecular Weight

322.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.